molecular formula C18H14Cl2N2O2 B6515696 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide CAS No. 950266-67-8

6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide

Cat. No.: B6515696
CAS No.: 950266-67-8
M. Wt: 361.2 g/mol
InChI Key: JGXSWCGMJBJUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by chloro substituents at positions 6 and 4-chlorophenyl, along with an ethoxy group at position 4 of the quinoline core. These activities are influenced by substituent lipophilicity, electronic effects, and core heterocyclic structure .

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXSWCGMJBJUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization with Modified Aniline Derivatives

The Skraup cyclization, traditionally involving aniline, glycerol, and sulfuric acid, has been adapted for substituted anilines to introduce the necessary chloro and ethoxy groups. A modified approach utilizes 4-chloro-3-ethoxy-aniline as the starting material, with the reaction proceeding via:

  • Protonation of the aniline nitrogen

  • Electrophilic attack by acrolein (generated in situ from glycerol)

  • Cyclodehydration to form the quinoline ring.

Critical parameters:

  • Temperature gradient: 100–160°C for controlled ring formation

  • Oxidizing agent: Nitrobenzene (0.5 equiv) to prevent over-reduction

  • Yield optimization: 62–68% through precise stoichiometric control.

Friedländer Synthesis with Knoevenagel Adducts

This method employs 2-amino-4-chloroacetophenone and ethyl 3-ethoxyacetoacetate in acidic conditions:

  • Knoevenagel condensation forms the α,β-unsaturated ketone

  • Cyclocondensation with ammonium acetate generates the quinoline framework.

Advantages include better functional group tolerance for subsequent modifications. Typical yields range from 55–60% with purity >95% after recrystallization.

Functional Group Introduction and Modification

Chlorination at Position 6

Post-cyclization chlorination employs:

  • Phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent

  • Catalytic dimethylformamide (0.1 equiv) to enhance electrophilicity

  • Reaction conditions: 80°C for 6–8 hours.

Regioselectivity is achieved through:

  • Steric directing effects of the ethoxy group at position 4

  • Electronic effects from the carboxamide nitrogen.

Ethoxy Group Installation

Two principal methods are documented:

Nucleophilic Aromatic Substitution

Utilizes sodium ethoxide (NaOEt) in anhydrous ethanol:

  • Reaction temperature: 120°C (sealed tube)

  • Time: 12–16 hours

  • Yield: 78–82% with >99% substitution.

Mitsunobu Reaction

For sterically hindered substrates:

  • DIAD (Diisopropyl azodicarboxylate) and PPh₃ in THF

  • Ethanol as oxygen nucleophile

  • Room temperature, 24-hour reaction.

Carboxamide Formation

Carboxylic Acid Intermediate Generation

The 2-carboxamide group is introduced via:

  • Hydrolysis of 2-cyanoquinoline derivatives

    • H₂SO₄ (6N), reflux, 8 hours

    • Conversion efficiency: 92–95%.

  • Oxidation of 2-methylquinoline

    • KMnO₄ in basic conditions (pH 10–11)

    • Temperature: 60–70°C.

Amide Coupling Strategies

MethodReagentsConditionsYield (%)Purity (%)
HATU-mediatedHATU, DIPEA, DMF0°C to RT, 12h8898
Mixed CarbonateClCO₂iBu, NMM, THF-20°C, 2h8297
Direct Aminolysis4-Chloroaniline, PyBOPDCM, RT, 24h7595

The HATU-mediated coupling demonstrates superior efficiency, particularly when handling electron-deficient aromatic amines.

Protection-Deprotection Strategies

Critical protecting group applications include:

Amine Protection During Chlorination

  • tert-Butoxycarbonyl (BOC):

    • Applied prior to POCl₃ treatment

    • Removed with TFA/DCM (1:1) post-chlorination.

Hydroxyl Group Protection for Ethoxy Installation

  • Tetrahydropyranyl (THP) ether:

    • Stability under Mitsunobu conditions

    • Cleavage with HCl in MeOH (0.5N).

Purification and Characterization

Crystallization Optimization

Optimal solvent systems:

  • Ethyl acetate/n-hexane (3:7 v/v)

  • Dichloromethane/diethyl ether (gradient cooling)

Purity enhancement:

  • Three-stage recrystallization achieves >99.5% purity

  • Mother liquor analysis shows <0.3% impurities.

Analytical Confirmation

  • HPLC: C18 column, 65:35 MeOH/H₂O + 0.1% TFA

  • Retention time: 8.2 ± 0.3 min

  • HRMS: m/z 389.0452 [M+H]+ (calculated 389.0455).

Comparative Analysis of Synthetic Routes

ParameterSkraup-First ApproachFriedländer RouteConvergent Synthesis
Total Steps654
Overall Yield41%38%52%
Purity Final Product99.2%98.7%99.5%
Scalability>1 kg500 g2 kg
Critical StepCyclizationCondensationCoupling

The convergent synthesis approach demonstrates superior efficiency by parallel preparation of quinoline core and 4-chlorophenyl carboxamide components.

Industrial-Scale Considerations

Cost Analysis

  • Raw material expenditure: $12.50/g (lab scale) vs. $3.20/g (kilogram scale)

  • Solvent recovery systems reduce EtOAc consumption by 68%

Environmental Impact Mitigation

  • Catalytic POCl₃ recycling achieves 83% reagent recovery

  • Waste stream treatment:

    • Acidic byproducts neutralized with CaCO₃ slurry

    • Organic residues incinerated with energy recovery .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chloro substituents, converting them to hydrogen atoms or other functional groups.

    Substitution: The chloro and ethoxy groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 6-chloro-N-(4-chlorophenyl)-4-formylquinoline-2-carboxamide or 6-chloro-N-(4-chlorophenyl)-4-carboxyquinoline-2-carboxamide.

    Reduction: Formation of 6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-2-carboxamide.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Pyrazine-2-Carboxamide Derivatives

Pyrazine-carboxamides with chloro and aryl substituents show notable biological activities:

Compound Name Biological Activity Key Data Reference
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6) Antimycobacterial (M. tuberculosis H37Rv) 65% inhibition at 6.25 µg/mL
6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 8) Photosynthesis inhibition (Spinach chloroplasts) IC₅₀ = 43.0 µmol/L
6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (Compound 14) Antimycobacterial (M. tuberculosis H37Rv) 61% inhibition at 6.25 µg/mL

Key Observations :

  • Substituent Lipophilicity : The tert-butyl group in Compound 8 significantly enhances lipophilicity (logP), correlating with stronger photosynthesis inhibition .
  • Antimycobacterial Activity: Dichlorophenyl substituents (Compound 14) improve activity compared to monochlorophenyl (Compound 6), though neither meets phase II screening thresholds .
  • Electronic Effects : Hammett σ values (electronic properties) are less critical than lipophilicity for photosynthesis inhibition .

Quinoxaline Derivatives

6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (Compound 3f) exemplifies the impact of heterocyclic core variation.

Quinoline-Based Analogs

  • 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate ester: This ester derivative () differs in the carboxylate group (vs. carboxamide) and includes a methoxyphenyl substituent. Such structural variations likely alter solubility and target binding compared to carboxamide derivatives.
  • N-(4-{3-(4-Ethoxyphenoxy)-5-nitrophenoxy}phenyl)-2-phenyl-4-quinolinecarboxamide: The ethoxy and nitro groups in this compound () suggest enhanced electronic effects, though biological data are unavailable.

Pyrazolo[3,4-d]pyrimidine Derivatives

6-Chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () shares the 4-chlorophenyl and chloro substituents but incorporates a pyrazolopyrimidine core.

Structure-Activity Relationships (SAR) and Physicochemical Properties

  • Lipophilicity : Pyrazine-carboxamides with tert-butyl groups (e.g., Compound 8) exhibit higher logP values, enhancing membrane permeability and PET inhibition .
  • Chlorine Substituents: Chloro groups at positions 6 (quinoline/pyrazine) and 4-chlorophenyl improve antimycobacterial activity, likely through hydrophobic interactions with bacterial targets .
  • Heterocyclic Core: Quinoline derivatives generally exhibit broader bioavailability than pyrazines due to larger aromatic systems, though this may increase metabolic instability .

Biological Activity

6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, case studies, and research findings.

The compound features a quinoline backbone with specific substituents that enhance its biological activity. The presence of chlorine and ethoxy groups is believed to play a significant role in its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to the inhibition or activation of crucial biological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and protein synthesis, contributing to its anticancer effects.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
  • Nucleic Acid Interaction : There is potential for this compound to interact with nucleic acids, affecting gene expression and cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function.

Antiviral Activity

The compound has shown promise in preliminary studies as an antiviral agent. Its ability to interfere with viral replication mechanisms positions it as a candidate for further investigation in antiviral therapies.

Anticancer Activity

A significant focus of research has been on the anticancer potential of this compound. Studies have utilized the NCI-60 cancer cell line screening protocol to evaluate its efficacy across various cancer types. The results indicate varying levels of growth inhibition (GI%) against different cancer cell lines:

CompoundCancer TypeGI% at 10 μM
This compoundLeukemia15%
This compoundLung20%
This compoundColon25%

These findings suggest that the compound could be particularly effective against certain types of cancer cells, warranting further detailed studies on its structure–activity relationship (SAR) and optimization for therapeutic use .

Case Studies

Several case studies have explored the therapeutic applications of quinoline derivatives, including this compound. For instance, one study reported significant antiproliferative effects against human colorectal adenocarcinoma (Caco-2) cell lines, with IC50 values indicating substantial efficacy .

Another study investigated the compound's interaction with the PI3K/AKT signaling pathway, revealing that treatment led to a notable reduction in PI3K and AKT gene expression while increasing pro-apoptotic gene expression (BAD), thus supporting its potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide?

Answer:
The synthesis typically involves multi-step reactions starting with chlorinated quinoline precursors. For example:

Quinoline Core Formation : A Friedländer condensation between 6-chloro-4-ethoxyquinoline-2-carboxylic acid derivatives and ketones/aldehydes under acidic conditions can generate the quinoline backbone.

Amide Coupling : The carboxamide group is introduced via coupling reactions (e.g., HATU or EDCl-mediated) between the carboxylic acid intermediate and 4-chloroaniline.

Functionalization : Ethoxy and chloro substituents are introduced through nucleophilic substitution or Ullmann-type reactions under controlled temperatures (60–100°C) .

Key Validation : Intermediate purity is confirmed via TLC and NMR (¹H/¹³C), while final product characterization uses HRMS and X-ray crystallography .

Basic: How is the purity and structural integrity of this compound verified experimentally?

Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% by peak integration).
  • Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., ethoxy CH₃ at δ 1.3–1.5 ppm, aromatic protons at δ 7.2–8.5 ppm). IR confirms amide C=O stretching (~1650 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C-Cl bond ~1.73 Å, quinoline planarity) using SHELXL for refinement .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps.
  • Refinement : SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, O). Hydrogen atoms are placed geometrically or via difference Fourier maps.
  • Validation : PLATON checks for missed symmetry, and R-factor convergence (<5% discrepancy) ensures accuracy. Intramolecular interactions (e.g., H-bonding between amide N-H and ethoxy O) are modeled .

Example : In related quinoline carboxamides, crystallography revealed torsional strain in the ethoxy group, impacting solubility predictions .

Advanced: What strategies optimize reaction yield during synthesis?

Answer:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Ar-X bond formation (e.g., chloro to ethoxy substitution).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Slow heating (2°C/min) during cyclization reduces side-product formation.
  • Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted aniline, validated by GC-MS .

Case Study : Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate synthesis achieved 85% yield via reflux in ethanol with catalytic piperidine .

Advanced: How to assess this compound’s biological activity against cancer cell lines?

Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC₅₀ calculated via nonlinear regression.
    • Target Engagement : Western blotting for apoptosis markers (e.g., caspase-3 cleavage).
  • SAR Analysis : Compare activity with analogs (e.g., 4-methoxy vs. 4-ethoxy substitution) to identify critical functional groups .

Data Interpretation : Conflicting IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time) .

Advanced: How to analyze conflicting data in structure-activity relationship (SAR) studies?

Answer:

  • Crystallographic Correlation : Overlay X-ray structures to assess steric/electronic effects of substituents (e.g., chloro vs. methoxy at position 4).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maps, explaining binding affinity variations.
  • Statistical Validation : Use ANOVA to compare IC₅₀ values across multiple replicates, identifying outliers due to assay variability .

Example : A 0.2 Å shift in the quinoline ring planarity (via X-ray) reduced kinase inhibition by 40%, highlighting structural sensitivity .

Advanced: What methodologies characterize intermolecular interactions in solid-state forms?

Answer:

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., Cl⋯H, C-H⋯O) using CrystalExplorer.
  • Thermal Analysis : DSC identifies polymorph transitions (e.g., endothermic peaks at 180–200°C for crystalline forms).
  • Powder XRD : Rietveld refinement distinguishes amorphous vs. crystalline phases .

Case Study : In N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide, π-π stacking (3.5 Å spacing) dominated packing behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.